2-amino-4-(4-fluoro-3-phenoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Description
2-amino-4-(4-fluoro-3-phenoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C22H17FN2O3 and its molecular weight is 376.387. The purity is usually 95%.
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Scientific Research Applications
Electrocatalytic Synthesis
2-Amino-4-(4-fluoro-3-phenoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives are synthesized through electrocatalytic multicomponent assembling. This efficient approach utilizes aldehydes, 4-hydroxycoumarin, and malononitrile, showcasing the compound's role in facilitating novel chemical syntheses under mild conditions (Vafajoo et al., 2014).
Structural Insights from X-ray Studies
X-ray diffraction techniques have provided structural insights into similar 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives. These studies reveal the triclinic crystal structures and the conformation of the pyran ring, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds (Sharma et al., 2015).
Antimicrobial Activity
Novel series of tetrahydrochromene derivatives, synthesized via oxidative difunctionalization of similar compounds, have shown significant in vitro antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Nagamani et al., 2019).
Optical Properties in Thin Films
The structural and optical properties of thin films made from 4H-pyrano[3,2-c]quinoline derivatives, which are structurally related, have been explored. This research indicates potential applications in materials science, particularly in the development of novel optical materials (Zeyada et al., 2016).
Catalysis in Organic Synthesis
The compound and its derivatives have been utilized in catalyzed synthesis processes, demonstrating their role in facilitating the efficient synthesis of chromeno pyrimidinone derivatives. This highlights the compound's utility in organic synthesis and potential pharmaceutical applications due to their antimicrobial activity (Banothu & Bavanthula, 2012).
Anticancer and Antiproliferative Properties
Research has also focused on the anticancer and antiproliferative properties of benzochromene derivatives, including the induction of apoptosis and cell cycle arrest in cancer cell lines. This suggests potential therapeutic applications in cancer treatment, highlighting the compound's significance in medicinal chemistry (El-Agrody et al., 2020).
Properties
IUPAC Name |
2-amino-4-(4-fluoro-3-phenoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c23-16-10-9-13(11-19(16)27-14-5-2-1-3-6-14)20-15(12-24)22(25)28-18-8-4-7-17(26)21(18)20/h1-3,5-6,9-11,20H,4,7-8,25H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYVNKVQMIZYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)OC4=CC=CC=C4)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.